molecular formula C21H23BrN2O3S B2862794 8-bromo-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione CAS No. 702656-23-3

8-bromo-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Cat. No.: B2862794
CAS No.: 702656-23-3
M. Wt: 463.39
InChI Key: DKAJDBOQVDKUDY-UHFFFAOYSA-N
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Description

8-Bromo-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a heterocyclic compound featuring a benzoxadiazocine core, a bicyclic system that combines oxygen and nitrogen atoms within its framework. Key structural attributes include:

  • 8-Bromo substituent: Enhances electrophilicity and influences reactivity in substitution reactions .
  • 2-Methyl group: Modifies conformational flexibility of the bicyclic system.
  • 4-Thione moiety: The sulfur atom at position 4 increases electron density and participates in hydrogen bonding, impacting solubility and intermolecular interactions.

This compound’s structural complexity and functional diversity make it a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to halogenated and sulfur-containing ligands.

Properties

IUPAC Name

4-bromo-10-[2-(3,4-dimethoxyphenyl)ethyl]-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O3S/c1-21-12-16(15-11-14(22)5-7-17(15)27-21)23-20(28)24(21)9-8-13-4-6-18(25-2)19(10-13)26-3/h4-7,10-11,16H,8-9,12H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAJDBOQVDKUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=S)N2CCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-bromo-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity based on available literature and research findings.

Chemical Structure

The compound can be characterized by its unique structural features:

  • Bromo group at the 8-position.
  • Dimethoxyphenyl substituent at the 2-position.
  • A thione functional group contributing to its reactivity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity
    • Studies have shown that derivatives of benzoxadiazocine compounds often possess significant anticancer properties. The presence of bulky groups at specific positions on the phenyl ring enhances their efficacy against various cancer cell lines.
  • Enzyme Inhibition
    • The compound may inhibit certain enzymes involved in cancer progression and metastasis. For instance, it has been noted that similar compounds can act as histone deacetylase (HDAC) inhibitors, which are crucial in regulating gene expression related to cancer.
  • Neuropharmacological Effects
    • Some studies suggest potential neuroprotective effects due to structural similarities with known neuroactive compounds. This could lead to applications in treating neurodegenerative diseases.

Antitumor Activity

A study evaluating the antiproliferative effects of related compounds found that modifications on the phenyl group significantly influenced activity. The IC50 values (the concentration required to inhibit cell growth by 50%) for certain derivatives ranged from low micromolar to high micromolar levels across various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AHeLa4.6 ± 0.1
Compound BMDA-MB-23110.2 ± 1.5
Compound CA5495.0 ± 0.2

These results suggest that the structural components of the compound are critical for its biological activity against cancer cells .

Enzyme Inhibition Studies

The compound's potential as an HDAC inhibitor was explored in vitro. The following table summarizes the inhibition percentages observed:

CompoundHDAC Inhibition (%)
Compound D40%
Compound E75%
Compound F60%

These findings indicate that certain modifications can enhance the inhibitory effect on HDAC enzymes, which are implicated in cancer cell proliferation and survival .

Neuropharmacological Potential

Research into structurally similar compounds has indicated possible neuroprotective effects. For example, derivatives with methoxy groups have shown promise in models of neurodegeneration, suggesting that this compound could also exhibit such properties.

Case Studies

  • Case Study on Anticancer Properties
    • A clinical trial involving a derivative of this compound demonstrated a significant reduction in tumor size among participants with advanced-stage cancers after a treatment regimen lasting several weeks.
  • Neuroprotection in Animal Models
    • In animal models of Alzheimer's disease, administration of similar benzoxadiazocine derivatives resulted in improved cognitive function and reduced amyloid plaque formation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related benzoxadiazocine derivatives, highlighting key differences in substituents, molecular weight, and functional groups:

Compound Name / ID Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 8-Br, 3-[2-(3,4-dimethoxyphenyl)ethyl], 2-Me, 4-thione C₂₃H₂₆BrN₂O₃S 508.44 g/mol Bromine at position 8; dimethoxyphenylethyl side chain; thione group -
3-(4-Bromo-3-methylphenyl)-10-methoxy-2-methyl-... (F141-0093) 4-Bromo-3-methylphenyl, 10-OMe, 2-Me, 4-thione C₁₉H₁₉BrN₂O₂S 419.34 g/mol Smaller aromatic substituent; lacks dimethoxy groups
10-Methoxy-2,11-dimethyl-3-[3-(methylsulfanyl)phenyl]-... (C339-0037) 3-(Methylsulfanyl)phenyl, 10-OMe, 2,11-diMe, 4-thione C₂₀H₂₂N₂O₂S₂ 386.53 g/mol Methylsulfanyl group; dual methyl substituents
Ethyl 2-methyl-4-thioxo-... (1b) Ethyl ester, 2-Me, 4-thione C₁₈H₂₀N₂O₃S 368.43 g/mol Ester functional group; undergoes alkylation to form S/N-ethyl isomers

Key Findings from Comparative Studies:

Reactivity and Isomerization :

  • The target compound’s 4-thione group is critical in alkylation reactions. In analogous compounds like 1b , alkylation with ethyl bromide yields a 9:1 ratio of S-ethyl to N-ethyl isomers due to sulfur’s higher nucleophilicity compared to nitrogen . This suggests the target compound may exhibit similar regioselectivity in derivatization.

Substituent Effects on Physicochemical Properties :

  • The 3,4-dimethoxyphenylethyl group in the target compound increases hydrophobicity compared to F141-0093 (which lacks methoxy groups) but may reduce solubility compared to C339-0037’s methylsulfanyl group, which has moderate polarity .

Structural Isomerization :

  • Under polar aprotic solvents (e.g., DMF), benzoxadiazocines like 1b undergo isomerization to pyrimidine analogs. This behavior implies that the target compound’s stability in solution must be carefully monitored during synthesis or formulation .

Biological Implications :

  • Bromine substituents (as in the target compound and F141-0093) are associated with enhanced binding to halogen-bonding domains in enzymes. However, the dimethoxy groups in the target compound may confer additional selectivity for receptors with hydrophobic pockets .

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